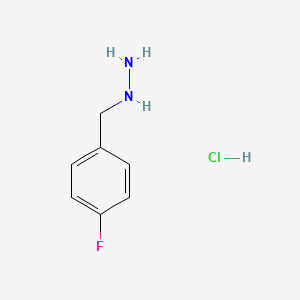

(4-Fluorobenzyl)hydrazine hydrochloride

説明

(4-Fluorobenzyl)hydrazine hydrochloride is a chemical compound with the empirical formula C7H10ClFN2 . It has a molecular weight of 176.62 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNNCC1=CC=C (C=C1)F. [H]Cl . The InChI key for this compound is CQWGDVFENPNFJH-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Fluorescent Probes for Hydrazine Detection

A significant application of (4-Fluorobenzyl)hydrazine hydrochloride is in the development of fluorescent probes for hydrazine detection. These probes are vital for monitoring hydrazine, a hazardous chemical in both environmental and biological systems. For instance, the creation of a turn-on fluorescent probe (Naphsulf-O) for hydrazine detection, using a nucleophilic aromatic substitution reaction, showcased excellent selectivity and sensitivity for hydrazine in aqueous solutions and living cells (Chen et al., 2017). Another study presented an ICT-based fluorescent probe, designed for N2H4 detection, that offered low cytotoxicity, a large Stokes shift, and suitability for fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).

Chemical Structure and Reactivity Analysis

This compound has been a focus in studies analyzing chemical structures and reactivity. For example, a study on the solid-state tautomeric structure of an HIV integrase inhibitor, which includes a (4-Fluorobenzyl)hydrazine derivative, employed single-crystal X-ray crystallography to determine the molecule's conformation (Bacsa et al., 2013). Similarly, the synthesis of new 1,2,4‐Triazole derivatives starting from a compound with a 4-Fluorobenzyl component explored the anti-inflammatory and analgesic activities of the derivatives (Bekircan et al., 2014).

Synthesis of Fluorinated Compounds

Another application area is in the synthesis of fluorinated compounds, which are significant in medicinal chemistry. A study outlineda new synthesis method for fluorinated pyrazoles, demonstrating the potential of this compound in creating compounds with medicinal applications (Surmont et al., 2010). Additionally, the preparation of macromolecular stable free nitrogen radicals involving poly-4-fluorostyrene highlighted the chemical's role in polymer science, particularly in creating high polymer inhibitors for the polymerization of styrene (Braun et al., 1962).

Pharmaceutical Applications

In pharmaceutical research, this compound plays a role in the synthesis of compounds with antimicrobial activity. For example, the creation of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, which showed promising antibacterial and antifungal activities, is a direct application of this compound in drug discovery (Ahsan et al., 2016).

Environmental and Biological Monitoring

The compound is also utilized in environmental and biological monitoring, where its derivatives aid in the detection and analysis of hazardous substances. The development of a highly selective HBT-based “turn-on” fluorescent probe for hydrazine detection, enabling its tracking in live cells, exemplifies this application (Chen et al., 2017).

Safety and Hazards

作用機序

Target of Action

This compound is a unique chemical provided to early discovery researchers

Mode of Action

Hydrazine derivatives are known to undergo nucleophilic addition reactions . In the Wolff-Kishner reduction, for example, hydrazine reacts with a carbonyl to form a hydrazone, which can then be converted to an alkane . It’s possible that (4-Fluorobenzyl)hydrazine hydrochloride could undergo similar reactions, but this would depend on the specific context and conditions of its use.

Biochemical Pathways

As a unique chemical provided to early discovery researchers

特性

IUPAC Name |

(4-fluorophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4,10H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWGDVFENPNFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649527 | |

| Record name | [(4-Fluorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059626-05-9 | |

| Record name | Hydrazine, [(4-fluorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1059626-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Fluorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

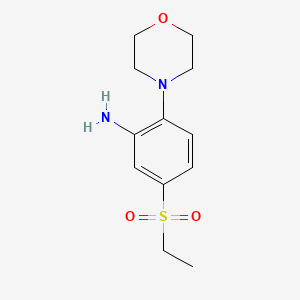

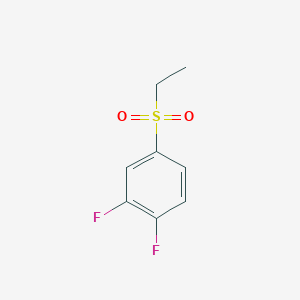

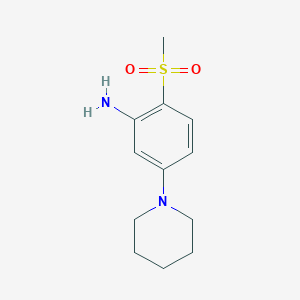

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)

![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline](/img/structure/B1328621.png)

![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)

![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1328631.png)

![8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328639.png)

![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328641.png)